5-methyl-N-(4-phenylthiazol-2-yl)isoxazole-3-carboxamide
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Overview
Description
5-methyl-N-(4-phenylthiazol-2-yl)isoxazole-3-carboxamide is a chemical compound that belongs to the class of heterocyclic compounds. It features an isoxazole ring fused with a thiazole ring, both of which are known for their significant biological activities.
Mechanism of Action
Target of Action
Compounds containing a thiazole ring, such as this one, have been found to interact with various biological systems . They may activate or inhibit biochemical pathways and enzymes, or stimulate or block receptors in these systems .
Mode of Action
Thiazole-containing molecules are known to behave unpredictably when they enter physiological systems . Due to the aromaticity of the thiazole ring, it has many reactive positions where donor–acceptor, nucleophilic, and oxidation reactions may take place . This allows these molecules to interact with their targets in various ways, leading to different physiological effects .
Biochemical Pathways
Thiazole-containing molecules are known to potentially activate or stop certain biochemical pathways . The downstream effects of these interactions can vary widely, depending on the specific pathways and systems involved .
Pharmacokinetics
The solubility of thiazole in water, alcohol, and ether may influence its bioavailability and distribution within the body.
Result of Action
Thiazole-containing compounds have been found to exhibit a range of biological activities, including antimicrobial, antiretroviral, antifungal, anticancer, antidiabetic, anti-inflammatory, anti-alzheimer, antihypertensive, antioxidant, and hepatoprotective effects .
Biochemical Analysis
Biochemical Properties
The biochemical properties of 5-methyl-N-(4-phenylthiazol-2-yl)isoxazole-3-carboxamide are not fully understood yet. It is known that isoxazoles and thiazoles, the families to which this compound belongs, have been associated with a wide spectrum of biological activities . They have been found to act as antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules .
Cellular Effects
The specific cellular effects of this compound are not well-documented. Compounds with similar structures have been found to have significant effects on various types of cells and cellular processes .
Molecular Mechanism
The molecular mechanism of action of this compound is not yet fully understood. It is likely to exert its effects at the molecular level, including any binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
The temporal effects of this compound in laboratory settings are not well-documented. Similar compounds have been studied for their stability, degradation, and long-term effects on cellular function in in vitro or in vivo studies .
Dosage Effects in Animal Models
The effects of this compound at different dosages in animal models are not well-documented. Similar compounds have been studied for their threshold effects, as well as any toxic or adverse effects at high doses .
Metabolic Pathways
The metabolic pathways that this compound is involved in are not well-documented. Similar compounds have been studied for their interactions with enzymes or cofactors, as well as any effects on metabolic flux or metabolite levels .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are not well-documented. Similar compounds have been studied for their interactions with transporters or binding proteins, as well as any effects on their localization or accumulation .
Subcellular Localization
The subcellular localization of this compound and any effects on its activity or function are not well-documented. Similar compounds have been studied for any targeting signals or post-translational modifications that direct them to specific compartments or organelles .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-methyl-N-(4-phenylthiazol-2-yl)isoxazole-3-carboxamide typically involves the formation of the isoxazole and thiazole rings followed by their coupling. One common method is the (3 + 2) cycloaddition reaction, which can be catalyzed by metals such as copper (Cu) or ruthenium (Ru). metal-free synthetic routes are also being explored to avoid the drawbacks associated with metal catalysts, such as high costs and toxicity .
Industrial Production Methods
Industrial production methods for this compound would likely involve optimizing the synthetic routes for scalability and cost-effectiveness. This could include the use of continuous flow reactors and green chemistry principles to minimize waste and improve yield .
Chemical Reactions Analysis
Types of Reactions
5-methyl-N-(4-phenylthiazol-2-yl)isoxazole-3-carboxamide can undergo various types of chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen or add hydrogen to the compound.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield carboxylic acids or ketones, while reduction might yield alcohols or amines .
Scientific Research Applications
5-methyl-N-(4-phenylthiazol-2-yl)isoxazole-3-carboxamide has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It has potential antimicrobial, antifungal, and anticancer activities.
Medicine: It is being investigated for its potential use in drug development, particularly for its anti-inflammatory and analgesic properties.
Industry: It can be used in the development of new materials with specific properties, such as sensors and catalysts .
Comparison with Similar Compounds
Similar Compounds
Isoxazole Derivatives: These compounds share the isoxazole ring and have similar biological activities.
Thiazole Derivatives: These compounds share the thiazole ring and are known for their antimicrobial and anticancer properties.
Properties
IUPAC Name |
5-methyl-N-(4-phenyl-1,3-thiazol-2-yl)-1,2-oxazole-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11N3O2S/c1-9-7-11(17-19-9)13(18)16-14-15-12(8-20-14)10-5-3-2-4-6-10/h2-8H,1H3,(H,15,16,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JBXLSJMWOANBPN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)C(=O)NC2=NC(=CS2)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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